molecular formula C12H23NO3 B2565674 tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate CAS No. 1420876-48-7

tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate

Cat. No.: B2565674
CAS No.: 1420876-48-7
M. Wt: 229.32
InChI Key: LAAWJBZTSKAZNN-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-3,5-dimethylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the piperidine ring can engage in hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and tert-butyl groups enhances its solubility and reactivity, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAWJBZTSKAZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1O)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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